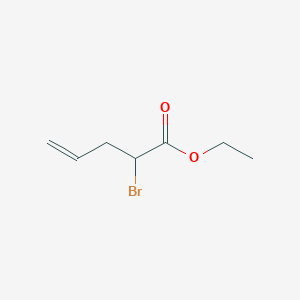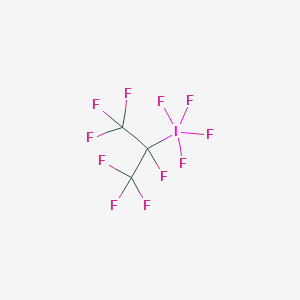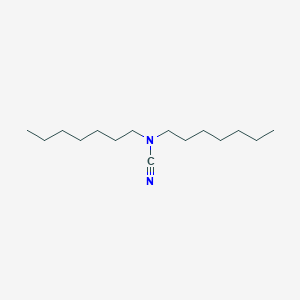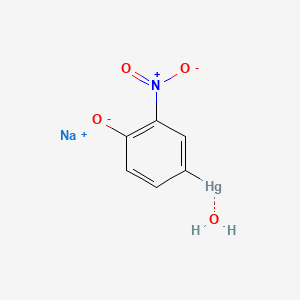
Mercurophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercurophen, chemically known as sodium oxymercuryorthonitrophenolate, is a compound containing 53% mercury. It is recognized for its superior antiseptic and germicidal properties. This compound is a brick-red powder that is freely soluble in hot water and can be molded into tablets. This compound solutions are deep amber in color and maintain germicidal potency over long periods .
Vorbereitungsmethoden
Mercurophen is synthesized through the reaction of mercury and phenol compounds. The exact synthetic route involves the combination of mercury hydrate with ortho-nitrophenol, resulting in the formation of sodium oxymercuryorthonitrophenolate. The industrial production of this compound involves careful control of reaction conditions to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Mercurophen undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to metallic mercury under certain conditions.
Substitution Reactions: It can participate in substitution reactions where the mercury atom is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sodium hydroxide and aqueous ammonia are commonly used in reactions involving this compound.
Major Products: The major products formed from these reactions include metallic mercury and mercury amidochloride.
Wissenschaftliche Forschungsanwendungen
Mercurophen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions due to its unique properties.
Biology: Employed in the study of microbial resistance and detoxification mechanisms.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in the production of disinfectants and antiseptics for industrial use.
Wirkmechanismus
The mechanism of action of mercurophen involves its interaction with microbial cells. The compound exerts its effects by disrupting the cell membrane and interfering with essential enzymatic processes. This leads to the destruction of microbial cells and the inhibition of their growth. The molecular targets of this compound include various enzymes and proteins involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Mercurophen is unique compared to other similar compounds due to its high mercury content and distinctive germicidal properties. Similar compounds include:
Mercuric Chloride: Another mercury-containing compound used as a disinfectant but less effective than this compound.
Phenylmercuric Acetate: Used in similar applications but with different chemical properties.
Thimerosal: A mercury-containing compound used as a preservative in vaccines.
This compound stands out due to its superior antiseptic properties and its ability to maintain germicidal potency over long periods, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52486-78-9 |
|---|---|
Molekularformel |
C6H5HgNNaO4 |
Molekulargewicht |
378.69 g/mol |
IUPAC-Name |
sodium;(3-nitro-4-oxidophenyl)mercury;hydrate |
InChI |
InChI=1S/C6H4NO3.Hg.Na.H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h2-4,8H;;;1H2/q;;+1;/p-1 |
InChI-Schlüssel |
FZTZJZUWEWCESD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[Hg])[N+](=O)[O-])[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


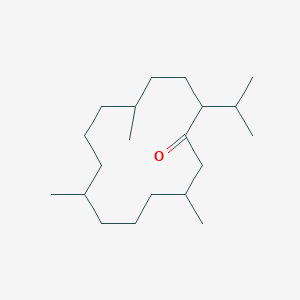
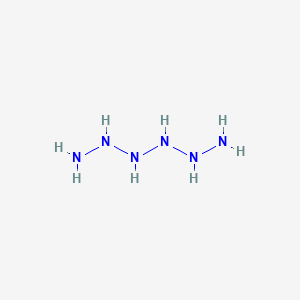

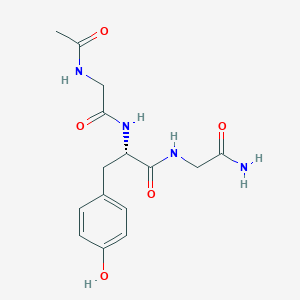
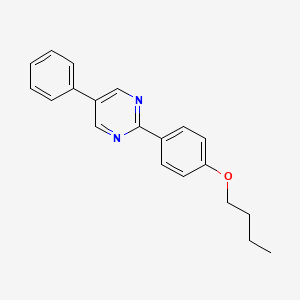
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

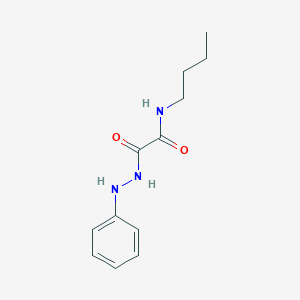
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
